Orteronel is classified as a CYP17A1 inhibitor and is specifically designed to inhibit the 17,20-lyase activity of the enzyme CYP17A1. This inhibition leads to reduced androgen synthesis, making it a candidate for therapeutic applications in conditions such as androgen-independent prostate cancer. The compound has been synthesized and studied extensively by pharmaceutical companies, including Takeda Pharmaceuticals, which has investigated its efficacy in various preclinical and clinical studies .
The synthesis of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide involves several key steps:
The synthesis process is characterized by multi-step organic reactions that may require careful control of reaction conditions such as temperature and pH to optimize yields and purity .
The molecular formula for orteronel is , with a molecular weight of approximately 295.32 g/mol. The structure features:
The compound's stereochemistry is crucial for its activity; it exists in specific enantiomeric forms that exhibit different pharmacological profiles. The spatial arrangement around the chiral centers influences its binding affinity to target enzymes .
Orteronel participates in various chemical reactions primarily related to its mechanism of action as an enzyme inhibitor:
These reactions are essential for evaluating the compound's therapeutic potential and safety in long-term applications .
The mechanism of action for 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide involves:
Key physical and chemical properties of orteronel include:
Property | Value |
---|---|
Molecular Weight | 295.32 g/mol |
Solubility | Soluble in organic solvents; limited solubility in water |
Melting Point | Not extensively documented; typically assessed during synthesis |
Stability | Stable under standard laboratory conditions; requires proper storage to maintain integrity |
These properties are critical for understanding how the compound behaves under various conditions and its suitability for formulation into pharmaceutical products .
The primary applications of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide include:
The systematic IUPAC name 6-(7-hydroxy-5,6-dihydropyrrolo[1,2-c]imidazol-7-yl)-N-methylnaphthalene-2-carboxamide precisely defines its molecular architecture, consisting of two principal domains:
Stereochemical Variants and Identifiers:
Configuration | CAS Registry Number | Common Name | Molecular Formula | |
---|---|---|---|---|
(S)-enantiomer | 566939-85-3 | Orteronel, TAK-700 | C₁₈H₁₇N₃O₂ | |
(R)-enantiomer | 426219-23-0 | R-Orteronel | C₁₈H₁₇N₃O₂ | |
Racemic mixture | 426219-18-3 | Orteronel racemate | C₁₈H₁₇N₃O₂ | [3] [4] [5] |
Structural Characteristics:Crystallographic analyses confirm that the hydroxyl group at the 7-position adopts an axial orientation, creating a hydrogen-bond donor site critical for enzyme inhibition [7]. The naphthalene ring system facilitates π-stacking interactions within the CYP17A1 binding pocket, while the imidazole nitrogen coordinates with the heme iron atom of cytochrome P450 enzymes [8]. The chiral center determines spatial orientation, with the (S)-enantiomer exhibiting 5-10 fold greater potency against 17,20-lyase compared to its (R)-counterpart [3] [7].
Computational Chemistry Insights:Molecular docking simulations reveal that the (S)-enantiomer forms three hydrogen bonds with CYP17A1 residues (Asn202, Thr306, and heme-bound oxygen), while the hydrophobic naphthyl group occupies a sub-pocket typically accommodating steroid D-rings. This binding mode explains its preferential inhibition of 17,20-lyase (lyase:hydroxylase IC₅₀ ratio = 5.4:1) [7] [8].
The discovery of 6-(7-hydroxy-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-7-yl)-N-methyl-2-naphthamide originated from Takeda Pharmaceutical Company's systematic exploration of non-steroidal CYP17A1 inhibitors to overcome limitations of ketoconazole and abiraterone. Early research (2005-2008) focused on imidazole derivatives capable of heme coordination without steroidal backbones [3] [8].
2011: Xenograft studies showed 68% reduction in LNCaP tumor volume at 10 mg/kg/day, correlating with 92% suppression of intratumoral testosterone [7]
Clinical Development Timeline:
Phase | Year | Key Findings |
---|---|---|
I | 2011 | First-in-human trials established 300-600 mg BID as pharmacologically active doses [3] |
II | 2013 | Chemotherapy-naïve mCRPC patients showed 54% PSA50 response rate (n=97) [7] |
III | 2015 | ELM-PC 4 trial reported median PFS of 13.8 months with Orteronel + prednisone [3] |
The compound's development addressed a critical need for selective 17,20-lyase inhibitors that minimize mineralocorticoid excess. Unlike abiraterone (which non-selectively inhibits both 17α-hydroxylase and 17,20-lyase), Orteronel's 5.4-fold lyase selectivity reduced glucocorticoid co-administration requirements while maintaining androgen suppression [3] [7]. Despite phase III trials showing improved progression-free survival, development was discontinued in 2017 due to insufficient overall survival benefit compared to existing therapies, though it remains an important pharmacological tool for studying androgen biosynthesis pathways [3] .
CAS No.: 63697-61-0
CAS No.: 14127-68-5
CAS No.: 41758-43-4
CAS No.: 571-72-2
CAS No.: